molecular formula C18H11Cl3N2O B3211466 (Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-YL)prop-2-EN-1-one CAS No. 109032-68-0

(Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-YL)prop-2-EN-1-one

Cat. No.: B3211466
CAS No.: 109032-68-0
M. Wt: 377.6 g/mol
InChI Key: NHUBNGBTNGRPMH-MFOYZWKCSA-N
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Description

(Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-YL)prop-2-EN-1-one is a useful research compound. Its molecular formula is C18H11Cl3N2O and its molecular weight is 377.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N2O/c19-14-4-1-12(2-5-14)18(24)17(23-8-7-22-11-23)9-13-3-6-15(20)10-16(13)21/h1-11H/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBNGBTNGRPMH-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-YL)prop-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by multiple aromatic and heterocyclic rings, which contribute to its biological properties. The presence of chlorinated phenyl groups and an imidazole moiety is particularly relevant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. Specifically, studies have shown that imidazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, the compound has demonstrated effectiveness against Candida albicans and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Imidazole derivatives have been linked to apoptosis induction in cancer cells. In vitro studies show that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of key signaling pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The imidazole ring may interact with metal ions in enzymes, inhibiting their function.
  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds showed that those containing the imidazole moiety exhibited significant inhibition against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL, highlighting the compound's potential as an antimicrobial agent .

Study 2: Anticancer Properties

In a recent investigation into the anticancer properties of imidazole derivatives, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of treatment. Further analysis revealed that this compound activates apoptotic pathways, leading to increased caspase activity .

Data Tables

Biological Activity Target Organism/Cell Line Effect Reference
AntimicrobialCandida albicansInhibition
AntimicrobialStaphylococcus aureusInhibition
AnticancerMCF-7 (Breast Cancer)Apoptosis
AnticancerHeLa (Cervical Cancer)Cell Cycle Arrest

Chemical Reactions Analysis

Purification and Characterization

Post-synthesis purification involves:

  • Column Chromatography : Silica gel with CHCl₃:MeOH (97:3) eluent .

  • Recrystallization : Ethanol or methanol-water mixtures .

  • Analytical Confirmation :

    • FT-IR : Peaks at 1662 cm⁻¹ (C=O stretch), 3106 cm⁻¹ (C-H aromatic), and 642 cm⁻¹ (C-Cl) .

    • NMR : Distinct signals at δ 7.95 ppm (imidazole C-H) and δ 8.14–7.40 ppm (aromatic protons) .

Comparative Reaction Data for Analogues

Reaction conditions and yields for structurally related compounds provide context:

Substituents Reaction Time (h) Yield (%) Catalyst/Base Reference
4-Fluorophenyl1294CuI/K₂CO₃
4-Methoxyphenyl275NaOH (10% aqueous)
2,4-Dichlorophenyl (Title)6NaOH (10% aqueous)

Theoretical and Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) highlight:

  • NLO Properties : First hyperpolarizability (β₀ ) of 4.0071 × 10⁻³⁰ esu , indicating nonlinear optical potential .

  • HOMO-LUMO Gap : 4.0071 eV , correlating with stability and charge-transfer interactions .

Stability and Decomposition

  • Thermal Stability : Melting point 136–137°C (analogous compounds) .

  • Photolytic Sensitivity : No direct data, but chloroaromatics generally exhibit UV-induced degradation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)prop-2-en-1-one?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by functionalization of the imidazole moiety. Key steps include:

  • Ketone-aldehyde condensation : Use of acidic or basic catalysts (e.g., NaOH or HCl) to form the α,β-unsaturated ketone backbone.
  • Imidazole incorporation : Nucleophilic substitution or coupling reactions to introduce the 1H-imidazol-1-yl group.
  • Purification : Recrystallization from ethanol or methanol to achieve high purity, confirmed by melting point analysis and HPLC .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Condensation4-Chloroacetophenone, 2,4-dichlorobenzaldehyde, NaOH/EtOH75–85
Imidazole functionalization1H-imidazole, K₂CO₃, DMF, 80°C60–70

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures comprehensive characterization:

  • ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., distinguishing Z/E isomers via coupling constants).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imidazole (C-N, ~1600 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • XRD : Resolves stereochemistry and crystal packing (see advanced questions for details) .

Advanced Questions

Q. How can crystallographic data resolve stereochemical uncertainties in this compound?

Q. How do computational methods like DFT complement experimental studies of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations:

  • Validate electronic properties : HOMO-LUMO gaps correlate with UV-Vis absorption data.
  • Predict reactive sites : Electrostatic potential maps identify nucleophilic/electrophilic regions.
  • Optimize geometry : Compare computed bond lengths/angles with XRD data to assess structural accuracy .

Example : In a study of a related enone, DFT-optimized bond lengths deviated <0.02 Å from XRD data, confirming reliability .

Q. What strategies address contradictions in reported biological activity data (e.g., antifungal efficacy)?

Methodological Answer: Discrepancies may arise from:

  • Experimental variability : Differences in microbial strains, inoculum size, or culture media.
  • Compound stability : Degradation under assay conditions (e.g., pH, temperature).

Mitigation strategies :

  • Standardized protocols : Use CLSI/M38-A2 guidelines for antifungal assays.
  • Stability studies : Monitor compound integrity via HPLC during biological testing .

Q. How can environmental persistence of this compound be evaluated?

Methodological Answer:

  • Degradation studies : Conduct hydrolysis/photolysis experiments under controlled pH and UV light.
  • LC-MS/MS analysis : Quantify degradation products and half-lives.
  • Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data for similar compounds?

Methodological Answer: Discrepancies in bond angles or space groups may arise from:

  • Polymorphism : Different crystal packing modes under varying crystallization conditions.
  • Thermal motion : High displacement parameters in flexible regions (e.g., imidazole ring).

Resolution : Compare multiple datasets and apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···Cl hydrogen bonds) influencing structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-YL)prop-2-EN-1-one
Reactant of Route 2
Reactant of Route 2
(Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-imidazol-1-YL)prop-2-EN-1-one

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